2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a thienylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and a Lewis acid catalyst.
Incorporation of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using 2-thienylmethyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(3-methoxyphenyl)benzamide: Lacks the thienylmethyl group.
N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide: Lacks the ethoxy group.
2-ethoxy-N-(2-thienylmethyl)benzamide: Lacks the methoxyphenyl group.
Uniqueness
2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the combination of its ethoxy, methoxyphenyl, and thienylmethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21NO3S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-20-12-5-4-11-19(20)21(23)22(15-18-10-7-13-26-18)16-8-6-9-17(14-16)24-2/h4-14H,3,15H2,1-2H3 |
InChI Key |
NVXIRZDQRFCIMY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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